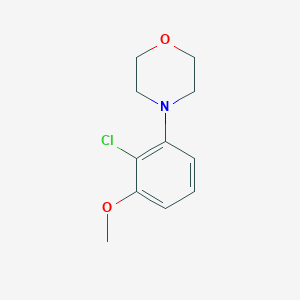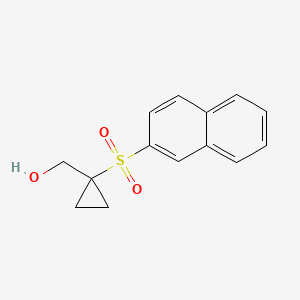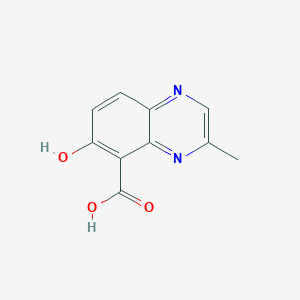![molecular formula C17H19BrN2 B13894038 1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
1-[(2-Bromophenyl)-phenylmethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)-phenylmethyl]piperazine is a chemical compound with the molecular formula C10H13BrN2 It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)-phenylmethyl]piperazine typically involves the reaction of 2-bromobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)-phenylmethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a ligand for various biological receptors, making it a valuable tool in biochemical research.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating neurological disorders and certain types of cancer.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)-phenylmethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors in the brain, affecting neurotransmitter release and signaling .
Comparison with Similar Compounds
1-(2-Bromophenyl)piperazine: Shares a similar structure but lacks the phenylmethyl group.
1-(4-Bromophenyl)piperazine: Similar structure with the bromine atom at a different position.
1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of bromine.
Uniqueness: 1-[(2-Bromophenyl)-phenylmethyl]piperazine is unique due to the presence of both the bromophenyl and phenylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile building block in synthetic chemistry and its ability to interact with multiple biological targets .
Properties
Molecular Formula |
C17H19BrN2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-[(2-bromophenyl)-phenylmethyl]piperazine |
InChI |
InChI=1S/C17H19BrN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 |
InChI Key |
JHKFGCFYIKPSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


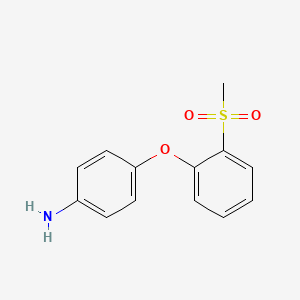

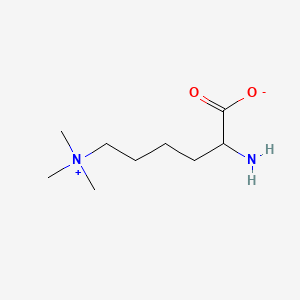
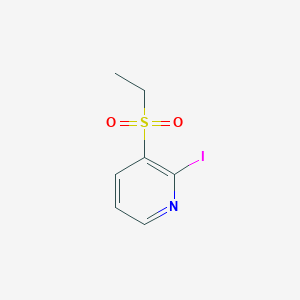
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)
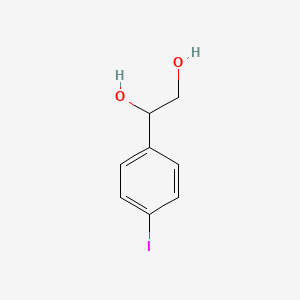
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
